molecular formula C11H9FN2O2S B259578 4-FLUORO-N-(PYRIDIN-4-YL)BENZENE-1-SULFONAMIDE

4-FLUORO-N-(PYRIDIN-4-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B259578
M. Wt: 252.27 g/mol
InChI Key: UQIBBQLKNXDGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-FLUORO-N-(PYRIDIN-4-YL)BENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C11H9FN2O2S and a molecular weight of 252.27 g/mol It is characterized by the presence of a fluorine atom, a pyridine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-(PYRIDIN-4-YL)BENZENE-1-SULFONAMIDE can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the selective fluorination of pyridines, which can be achieved using reagents like Selectfluor® .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-(PYRIDIN-4-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom and the pyridine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-FLUORO-N-(PYRIDIN-4-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand for biological targets.

    Industry: The compound can be used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 4-FLUORO-N-(PYRIDIN-4-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The presence of the fluorine atom and the pyridine ring can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(3-pyridinyl)benzenesulfonamide: This compound has a similar structure but with the pyridine ring in a different position.

    Other Fluoropyridines: Compounds like 2-fluoropyridine and 3-fluoropyridine share the fluoropyridine moiety but differ in their substitution patterns.

Uniqueness

4-FLUORO-N-(PYRIDIN-4-YL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the sulfonamide group can enhance its stability and binding properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9FN2O2S

Molecular Weight

252.27 g/mol

IUPAC Name

4-fluoro-N-pyridin-4-ylbenzenesulfonamide

InChI

InChI=1S/C11H9FN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,(H,13,14)

InChI Key

UQIBBQLKNXDGET-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC=NC=C2

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.